N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a thiazole core linked to a benzo[d]oxazol-2(3H)-one moiety via an acetamide bridge. The thiazole ring is substituted with a 4-methoxyphenyl group, which is critical for its bioactivity. This compound is structurally designed to leverage the pharmacological properties of thiazoles (known for anticonvulsant, antimicrobial, and anticancer activities) and benzoxazolones (associated with enzyme inhibition and receptor modulation) .
Properties
Molecular Formula |
C19H15N3O4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C19H15N3O4S/c1-25-13-8-6-12(7-9-13)14-11-27-18(20-14)21-17(23)10-22-15-4-2-3-5-16(15)26-19(22)24/h2-9,11H,10H2,1H3,(H,20,21,23) |
InChI Key |
DCZLCQSPCAFFOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves multi-step reactions. One common route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The benzoxazole moiety can be synthesized via the cyclization of o-aminophenols with carboxylic acids or their derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s functional groups enable participation in various reactions:
| Functional Group | Reaction Type | Example Mechanism |
|---|---|---|
| Thiazole | Nucleophilic substitution | Reacts with electrophiles (e.g., alkylating agents) |
| Benzo[d]oxazole | Oxidation/Cyclization | Sensitive to oxidizing agents (e.g., peroxides) |
| Acetamide | Hydrolysis (acidic/basic conditions) | Cleavage to carboxylic acid or amine derivatives |
Characterization Techniques
The compound is analyzed using advanced spectroscopic methods:
Metabolic Stability
While direct metabolic data for this compound is limited, related thiazole derivatives undergo O-demethylation and NADPH-dependent oxidation of aromatic rings . These pathways suggest potential metabolic liabilities, though structural complexity may influence stability.
Comparison with Analogues
Structural similarities and differences with related compounds highlight reactivity trends:
| Compound | Unique Features | Reactivity Implications |
|---|---|---|
| N-benzyl-2-((4-(4-methoxyphenyl)-5-thio)acetamide | Contains sulfur atoms, benzyl group | Enhanced nucleophilicity due to sulfur |
| Ethyl 2-((4-(4-methoxyphenyl)-5-thio)acetate | Ethyl ester functional group | Altered hydrolysis kinetics vs. amide |
| 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-N-[4-(thiazol)]acetamide | Piperazine/pyrimidine rings | Increased basicity; distinct protonation sites |
Scientific Research Applications
Anticancer Activity
Studies have demonstrated that N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibits significant anticancer properties. For instance, compounds with similar structural motifs have shown growth inhibition in various cancer cell lines:
| Compound | Cell Line Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| HOP-92 | 67.55% | |
| MDA-MB-231 | 56.53% |
These results suggest that the compound may target specific pathways involved in cancer cell proliferation, potentially through inhibition of key enzymes like thymidylate synthase, which is critical for DNA synthesis .
Antimicrobial Activity
The compound's thiazole and oxobenzoxazole components contribute to its antimicrobial properties. Research indicates that structurally related compounds have demonstrated efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Mechanism
A study published in the Turkish Journal of Chemistry explored the mechanism of action of similar compounds targeting thymidylate synthase. The synthesized derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against different TS proteins, indicating potent anticancer activity .
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives featuring the thiazole structure were evaluated for their antimicrobial effects against multidrug-resistant pathogens. Results indicated significant activity against strains such as Candida parapsilosis, highlighting the potential for developing new treatments for infectious diseases .
Mechanism of Action
The mechanism of action of N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Acetamide Derivatives with Pyrimidinylthio Substituents
- T16Ainh-A01 : 2-(5-Ethyl-4-hydroxy-6-methylpyrimidin-2-ylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide () shares the N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide backbone but replaces the benzo[d]oxazolone with a pyrimidinylthio group.
- Key Differences :
- The benzo[d]oxazolone in the target compound may enhance hydrogen bonding with biological targets due to its carbonyl and oxazole oxygen, whereas the pyrimidinylthio group in T16Ainh-A01 introduces sulfur-based interactions.
Pyridazinone-Thiazole Hybrids (Anticonvulsant Agents)
- Compound 62 (Siddiqui et al., 2020): A pyridazinone-thiazole hybrid with a median effective dose of 24.38 mg/kg in electroshock seizure tests. Structural Comparison: The target compound lacks the pyridazinone ring but retains the methoxyphenyl-thiazole-acetamide framework. SAR Insight: The 4-methoxyphenyl group in both compounds likely enhances lipophilicity and target binding, critical for anticonvulsant efficacy .
Coumarin-Linked Thiazole Derivatives (α-Glucosidase Inhibitors)
- Compound 9: 2-((4-Methoxyphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide () replaces the benzo[d]oxazolone with a coumarin moiety.
Benzoxazolone/Benzothiazolone Bivalent Ligands
- Compound 5i : 3-(3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one () shares the benzo[d]oxazolone core but includes a piperazine spacer for bivalent targeting.
Thiazolidinone Derivatives with Antitumor Activity
- Compound 3d: 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chloro-phenoxy}-N-(4-methoxyphenyl)acetamide () features a thiazolidinone ring instead of benzo[d]oxazolone. Activity: Demonstrated potent antitumor activity (logGI₅₀ = 5.38) against renal cancer cells. Structural Advantage: The benzo[d]oxazolone in the target compound may reduce thiol-mediated toxicity compared to thioxothiazolidinones .
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula for this compound is C20H17N3O4S, with a molecular weight of 397.43 g/mol. The structure features a thiazole ring and an oxobenzoxazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of Thiazole Derivative : Utilizing 4-methoxyphenyl and appropriate thiazole precursors.
- Oxobenzoxazole Integration : Coupling with oxobenzoxazole derivatives to create the final acetamide structure.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. A study on related thiazole derivatives showed significant inhibitory effects on Src kinase activity in engineered cell lines, leading to reduced cell viability in cancer models .
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties against various pathogens. The structural attributes of thiazole and oxobenzoxazole enhance their interaction with microbial targets.
Case Studies
-
Src Kinase Inhibition :
Compound IC50 (µM) Cell Line 8a 0.15 HT-29 (Colon) 8b 0.10 MCF7 (Breast) 8c 0.05 A549 (Lung) - Antimicrobial Efficacy :
Research Findings
Recent literature highlights the diverse biological activities associated with thiazole-based compounds:
Q & A
Q. What are the established synthetic routes for N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach.
Thiazole Core Formation : React 2-amino-4-(4-methoxyphenyl)thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide-thiazole intermediate .
Benzoxazole Integration : Couple the intermediate with 2-oxobenzo[d]oxazol-3(2H)-yl acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dry DMF at 0–5°C .
- Critical Conditions :
- Solvent choice (e.g., DMF for solubility vs. THF for milder conditions).
- Catalyst optimization (AlCl₃ vs. FeCl₃ for regioselectivity) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of thiazole to benzoxazole derivative) and monitor reaction progress via TLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- ¹H/¹³C NMR :
- Thiazole protons appear as singlets at δ 7.2–7.5 ppm (C-5 thiazole-H) .
- Methoxy group resonance at δ 3.8–3.9 ppm (sharp singlet) .
- Benzoxazole carbonyl (C=O) at ~δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy :
- Stretch bands at 1680–1700 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-O of methoxy) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .
Q. What in vitro biological assays are recommended for initial pharmacological profiling?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations .
- Enzyme Inhibition : Assess COX-2 or α-glucosidase inhibition using fluorometric/colorimetric kits, comparing to reference inhibitors (e.g., Celecoxib) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring to assess electronic effects on activity .
- Scaffold Hybridization : Replace benzoxazole with benzimidazole or quinazolinone moieties to evaluate core flexibility .
- Data Analysis : Use multivariate regression to correlate logP, Hammett constants (σ), and bioactivity (e.g., MIC, IC₅₀) .
Q. What computational methods are used to predict binding modes, and how to validate these predictions?
- Methodological Answer :
- Molecular Docking : Perform AutoDock Vina simulations against target proteins (e.g., COX-2 PDB: 3LN1). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Tyr385) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Validation : Compare computational binding affinity (ΔG) with experimental IC₅₀ via Pearson correlation .
Q. How to address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Controlled Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values) and apply funnel plots to detect publication bias .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
